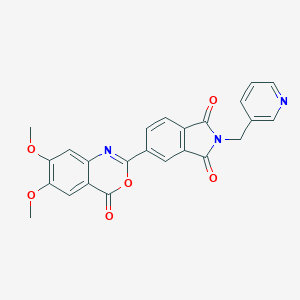
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a naturally occurring compound found in various plants such as wheat, maize, and rye. DIMBOA has been studied extensively due to its various biological activities, including its potential as an anticancer agent.
作用機序
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells is not fully understood. However, studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have various other biological activities. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can exhibit antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a protective effect against various environmental stresses, such as drought and insect infestation, in plants.
実験室実験の利点と制限
One advantage of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its availability in various plants. Additionally, the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be achieved through various methods. However, one limitation of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. Studies have shown that high concentrations of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be toxic to cells and can potentially cause cell death.
将来の方向性
There are various future directions for the study of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel anticancer agents based on the structure of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells. Other potential directions include the study of the potential use of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as neurodegenerative diseases, and the development of new methods for the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione.
合成法
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-hydroxy-2(1H)-benzoxazinone in the presence of a base. Other methods include the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-2(1H)-benzoxazinone in the presence of a base and the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-oxo-2(1H)-benzoxazinone in the presence of a base.
科学的研究の応用
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential as an anticancer agent. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
特性
製品名 |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
分子式 |
C24H17N3O6 |
分子量 |
443.4 g/mol |
IUPAC名 |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H17N3O6/c1-31-19-9-17-18(10-20(19)32-2)26-21(33-24(17)30)14-5-6-15-16(8-14)23(29)27(22(15)28)12-13-4-3-7-25-11-13/h3-11H,12H2,1-2H3 |
InChIキー |
CLCGKLGNWCRJQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)


![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)


![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)


![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
